molecular formula C23H22N2O2 B11637223 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 10180-07-1

3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B11637223
CAS No.: 10180-07-1
M. Wt: 358.4 g/mol
InChI Key: GMHBQKAVVHKCSS-UHFFFAOYSA-N
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Description

3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes two methoxyphenyl groups and one phenyl group attached to a dihydropyrazole ring. It is of interest in various fields of chemistry due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole
  • 1,3-bis(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both methoxyphenyl and phenyl groups enhances its potential for various applications, making it a valuable compound in research and industry .

Properties

CAS No.

10180-07-1

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C23H22N2O2/c1-26-20-12-8-17(9-13-20)22-16-23(18-10-14-21(27-2)15-11-18)25(24-22)19-6-4-3-5-7-19/h3-15,23H,16H2,1-2H3

InChI Key

GMHBQKAVVHKCSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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